Magnoloside B

Description

Properties

Molecular Formula |

C35H46O20 |

|---|---|

Molecular Weight |

786.7 g/mol |

IUPAC Name |

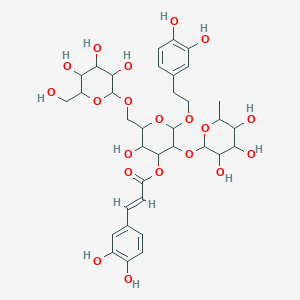

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)27(45)30(48)34(51-14)55-32-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)26(44)22(13-50-33-29(47)28(46)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+ |

InChI Key |

MGCIVWNKCIWQHX-QPJJXVBHSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Magnoloside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnoloside B, a phenylethanoid glycoside isolated from the bark of Magnolia officinalis, is a bioactive compound with emerging therapeutic potential. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, with a primary focus on its established role as an α-glucosidase inhibitor. Due to the limited research specifically on this compound, this document also explores potential anti-inflammatory and antioxidant mechanisms by drawing parallels with closely related compounds, such as Magnoloside Ia and other phenylethanoid glycosides. This guide is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: α-Glucosidase Inhibition

The most well-documented mechanism of action for this compound is its ability to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a compound of interest for the management of type 2 diabetes.

Quantitative Data for α-Glucosidase Inhibition

The inhibitory potential of this compound against α-glucosidase has been quantified, and for comparative purposes, data for the related lignan, magnolol, is also presented.

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| This compound | α-Glucosidase | 0.69 mM | Not Reported | [1] |

| Magnolol | α-Glucosidase | ~32 µM | Mixed-type | [2] |

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of a compound like this compound.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (or other test compounds)

-

Acarbose (positive control)

-

Sodium phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilutions are made in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the this compound solution at various concentrations, and 20 µL of the α-glucosidase enzyme solution.

-

The mixture is pre-incubated at 37°C for 15 minutes.

-

The reaction is initiated by adding 20 µL of the pNPG substrate solution.

-

The plate is incubated at 37°C for another 30 minutes.

-

The reaction is terminated by adding 50 µL of Na₂CO₃ solution.

-

The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway: α-Glucosidase Inhibition

The following diagram illustrates the inhibitory action of this compound on α-glucosidase.

Proposed Mechanisms of Action: Anti-Inflammatory and Antioxidant Effects

While direct evidence for this compound is limited, studies on other phenylethanoid glycosides, including Magnoloside Ia, strongly suggest that this compound may also possess anti-inflammatory and antioxidant properties.[2][3][4][5][6][7][8][9] The proposed mechanisms involve the modulation of key signaling pathways and the scavenging of free radicals.

Potential Anti-Inflammatory Mechanism via MAPK/NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS) or ultraviolet B (UVB) radiation, can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] This leads to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Related compounds to this compound have been shown to down-regulate these pathways.[2][3]

Quantitative Data for Anti-Inflammatory Activity of Related Compounds

| Compound | Assay | IC50 Value | Reference |

| 4-O-methylhonokiol | LPS-induced NO generation in RAW 264.7 cells | 9.8 µM | [10] |

| Obovatol | LPS-induced NO production in RAW 264.7 cells | 0.91 µM | [11] |

Proposed Signaling Pathway: MAPK/NF-κB Inhibition

This diagram illustrates the hypothesized inhibitory effect of this compound on the MAPK and NF-κB signaling pathways.

References

- 1. Magnolol and Luteolin Inhibition of α-Glucosidase Activity: Kinetics and Type of Interaction Detected by In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Free radical scavenging phenylethanoid glycosides from Leucas indica Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of obovatol on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnoloside B: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside B, a phenylethanoid glycoside, has emerged as a compound of interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and key biological activities of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data on its bioactivity, and illustrates the associated molecular pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first identified as a constituent of the genus Magnolia, a group of plants with a long history of use in traditional medicine. It is primarily isolated from the fruits of Magnolia officinalis var. biloba and the stem bark of Magnolia officinalis.[1][2] These plants are also rich sources of other bioactive compounds, including other magnolosides, honokiol, and magnolol. The discovery of this compound has been facilitated by modern chromatographic and spectroscopic techniques, which have enabled its separation and structural elucidation from complex plant extracts.

Experimental Protocols

Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

2.1.1. Extraction:

-

Sample Preparation: The air-dried and powdered fruits or stem bark of Magnolia officinalis are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically 70-95% ethanol or methanol, at room temperature or under reflux for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is typically enriched in the n-butanol fraction.

2.1.3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol or a similar solvent system to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A common mobile phase consists of a gradient of methanol and water, sometimes with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structural Characterization

The purified this compound is structurally elucidated using a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to determine the complete chemical structure, including the stereochemistry of the glycosidic linkages. The spectra are typically recorded in deuterated solvents such as methanol-d₄ or DMSO-d₆.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The available data is summarized in the table below.

| Biological Activity | Assay | Target | IC₅₀ Value | Reference |

| Antidiabetic | α-Glucosidase Inhibition Assay | α-Glucosidase | 0.69 mM | [2] |

Biological Activities and Signaling Pathways

This compound has demonstrated several promising biological activities, including antioxidant and α-glucosidase inhibitory effects. The antioxidant properties are attributed to its ability to scavenge free radicals. Its potential as an antidiabetic agent stems from its inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[2]

Furthermore, studies on total phenylethanoid glycosides from Magnolia officinalis var. biloba, which include this compound, have indicated an involvement in the modulation of inflammatory pathways. These compounds have been shown to down-regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in response to stimuli like UVB radiation. This suggests that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and characterization of this compound.

Signaling Pathway

Caption: Postulated inhibitory effect of this compound on the MAPK/NF-κB signaling pathway.

References

Chemical structure and properties of Magnoloside B

An In-depth Technical Guide on the Core Chemical Structure and Properties of Magnoloside B for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring phenylethanoid glycoside found in the bark of Magnolia obovata and other Magnolia species.[1] As a member of this significant class of plant secondary metabolites, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It also includes detailed experimental protocols for its isolation and for key biological assays, aiming to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a complex glycoside characterized by a central β-D-allopyranosyl unit linked to a phenylethanol moiety and a caffeoyl group, with an additional O-6-deoxy-α-L-mannopyranosyl and a β-D-glucopyranosyl substituent.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 116872-05-0 | [3] |

| Molecular Formula | C35H46O20 | [3] |

| Molecular Weight | 786.70 g/mol | [3] |

| Compound Type | Phenylpropanoid | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While some specific experimental values are not widely reported, a summary of known and predicted properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Physical Description | Appears as a powder. | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [1] |

| Storage | For long-term stability, it is recommended to store at 2-8°C, protected from light. | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data for this compound (referred to as magnoloside IIa in some literature) has been reported. The chemical shifts are indicative of its complex glycosidic structure and aromatic moieties.[4]

Infrared (IR) Spectroscopy: A specific IR spectrum for this compound is not readily available. However, based on its functional groups, the following characteristic absorption bands can be expected:

-

~3400 cm⁻¹ (broad): O-H stretching from the multiple hydroxyl groups.

-

~1700 cm⁻¹: C=O stretching from the conjugated carbonyl group of the caffeoyl moiety.

-

~1600 and ~1515 cm⁻¹: C=C stretching from the aromatic rings.

-

~815 cm⁻¹: Glycosidic C-H bending.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula of this compound.[4] The fragmentation pattern in MS/MS experiments would likely involve the sequential loss of the sugar moieties and cleavage of the ester bond, providing structural information.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an enzyme inhibitor and as a potential anticancer agent.

α-Glucosidase Inhibition

This compound is an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[5] This inhibitory action suggests its potential for the management of type 2 diabetes by delaying glucose absorption.[5]

-

IC50 Value: 0.69 mM[5]

Cytotoxic Activity

This compound has shown moderate inhibitory activity against human cancer cell lines, including:

This suggests its potential for further investigation in oncology drug discovery.

Proposed Anti-Inflammatory Signaling Pathway

While direct studies on this compound's effect on specific signaling pathways are limited, related compounds from Magnolia species, such as magnolol and total phenylethanoid glycosides, have been shown to exert anti-inflammatory effects by modulating the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[6][7] It is plausible that this compound shares a similar mechanism of action.

Below is a proposed signaling pathway diagram illustrating how this compound may inhibit inflammation.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Isolation of this compound from Magnolia Bark

The following is a general protocol for the isolation of this compound, adapted from methods for separating phenylethanoid glycosides.[8]

Caption: General workflow for the isolation of this compound.

-

Extraction: Powdered, dried bark of Magnolia officinalis or Magnolia obovata is extracted with 70% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Fraction Collection: The n-butanol fraction, which is enriched with phenylethanoid glycosides, is collected and concentrated.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to obtain semi-purified fractions.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

α-Glucosidase Inhibition Assay

This protocol is based on the enzymatic reaction where α-glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically.[2][5][6][7]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.25 U/mL.

-

Dissolve pNPG in the phosphate buffer to a concentration of 2.5 mM.

-

Prepare various concentrations of this compound in the phosphate buffer (e.g., in a range to bracket the expected IC50). Acarbose can be used as a positive control.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 20 µL of the this compound solution (or control) and 20 µL of the α-glucosidase solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M sodium carbonate (Na2CO3) solution.

-

-

Measurement and Calculation:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assay against HepG2/MGC-803 Cells

This protocol describes a general method for assessing the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay.

-

Cell Culture:

-

Culture HepG2 or MGC-803 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After incubation, fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

-

Measurement and Calculation:

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

-

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This technical guide provides a foundational resource for researchers by consolidating the current knowledge on its chemical and physical properties, and by providing detailed experimental protocols. The potential of this compound as an α-glucosidase inhibitor and as a cytotoxic agent against cancer cells, possibly acting through the modulation of inflammatory pathways like MAPK/NF-κB, makes it a valuable lead compound for drug discovery and development. Further studies to fully elucidate its mechanisms of action and to assess its in vivo efficacy and safety are encouraged.

References

- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. Natural Product Description|this compound [sinophytochem.com]

- 4. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. α-Glucosidase inhibition assay [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Magnoloside B: A Comprehensive Technical Guide to its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside B, a phenylethanoid glycoside found in the bark of Magnolia officinalis, is a compound of growing interest for its potential therapeutic applications. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a viable therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. It has been established that this compound is rapidly absorbed and eliminated in preclinical models. The primary analytical method for its quantification in biological matrices is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Metabolic pathways for phenylethanoid glycosides predominantly involve hydrolysis and subsequent conjugation. This document synthesizes the available quantitative and qualitative data, details experimental methodologies, and presents visual representations of key processes to serve as a comprehensive resource for the scientific community.

Introduction

Magnolia officinalis has a long history of use in traditional medicine, and its bioactive constituents are now the subject of rigorous scientific investigation. Among these, this compound, a phenylethanoid glycoside, has garnered attention for its potential pharmacological activities. The efficacy and safety of any therapeutic compound are intrinsically linked to its pharmacokinetic properties. This guide aims to consolidate the current understanding of this compound's journey through the body, providing a foundational resource for further research and development.

Bioavailability and Pharmacokinetics

Studies in rat models have provided the primary insights into the bioavailability and pharmacokinetics of this compound. Following oral administration of a Magnolia officinalis extract, this compound is readily absorbed into the systemic circulation and is also detected in urine, confirming its bioavailability.[1]

Absorption and Elimination

Research indicates that this compound is characterized by rapid absorption and elimination.[2][3] This pharmacokinetic profile is a critical consideration for determining appropriate dosing regimens and therapeutic windows.

Quantitative Pharmacokinetic Data

While the rapid absorption and elimination of this compound have been qualitatively described, specific quantitative pharmacokinetic parameters from peer-reviewed publications are not widely available in the public domain. The following table summarizes the known qualitative findings.

| Parameter | Value/Description | Species | Route of Administration | Source |

| Absorption | Rapidly absorbed | Rat | Oral | [2][3] |

| Elimination | Rapidly eliminated | Rat | Oral | [2][3] |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| AUC | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Bioavailability (F%) | Data not available | - | - | - |

Note: The lack of specific quantitative data highlights a key area for future research to fully characterize the pharmacokinetic profile of this compound.

Metabolism

The metabolic fate of this compound is predicted to follow the established pathways for phenylethanoid glycosides. This involves two primary stages:

-

Phase I Metabolism: The initial step is the hydrolysis of the glycosidic bond, which cleaves the sugar moiety from the aglycone.

-

Phase II Metabolism: The resulting aglycone then undergoes conjugation reactions, primarily sulfation and glucuronidation, to form more water-soluble metabolites that can be readily excreted.[2][3]

Putative Metabolic Pathway of this compound

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic analysis of this compound.

Animal Studies

-

Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies of compounds from Magnolia officinalis.[4]

-

Administration: Oral gavage is the typical route of administration to assess oral bioavailability.[2][3]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile. Urine and feces may also be collected to investigate excretion pathways.[1]

Sample Preparation

-

Plasma: A common and efficient method for preparing plasma samples is protein precipitation. This is typically achieved by adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected for analysis.[3]

Analytical Method: UPLC-MS/MS

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (UPLC-MS/MS) is the standard for the sensitive and selective quantification of this compound in biological matrices.[2][3]

-

Chromatography: Chromatographic separation is typically performed on a C18 column.[3]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of this compound.[3]

-

Quantification: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the target analyte.[3]

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Signaling Pathways

Currently, there is a lack of published data specifically linking the pharmacokinetics of this compound to the modulation of particular signaling pathways. Research on a related compound, Magnoloside Ia, has shown effects on the MAPK/NF-κB signaling pathway in the context of its photoprotective properties, but a direct link to its ADME profile has not been established. This represents a potential area for future investigation to understand if specific cellular signaling events influence the absorption, distribution, metabolism, or excretion of this compound.

Conclusion and Future Directions

The available evidence indicates that this compound is a rapidly absorbed and eliminated compound, with its metabolism likely proceeding through hydrolysis and conjugation, typical of phenylethanoid glycosides. The analytical methodologies for its quantification are well-established. However, a significant data gap exists regarding the specific quantitative pharmacokinetic parameters. Future research should focus on conducting definitive pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability. Furthermore, detailed metabolite identification and the exploration of potential signaling pathway interactions related to its pharmacokinetic profile will be crucial for the continued development of this compound as a therapeutic candidate.

References

- 1. A tailored database combining reference compound-derived metabolite, metabolism platform and chemical characteristic of Chinese herb followed by activity screening: Application to Magnoliae Officinalis Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolites of glycosides and lignans of the stem bark of Magnolia officinalis in functional dyspepsia and normal rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, bioavailability, and tissue distribution of magnolol following single and repeated dosing of magnolol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnoloside B: A Potential Therapeutic Agent in Mitigating Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The quest for novel therapeutic agents that can modulate oxidative stress is a paramount focus in drug discovery. Magnoloside B, a phenylethanoid glycoside isolated from the bark of Magnolia officinalis, has emerged as a compound of interest due to the established antioxidant and anti-inflammatory properties of its chemical class. This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related analogs in the context of oxidative stress, offering researchers and drug development professionals a foundation for future investigations. While direct extensive research on this compound is still developing, this paper will draw upon the significant body of evidence from studies on its analogs, such as Magnoloside Ia and total phenylethanoid glycosides (TPGs) from Magnolia officinalis, to infer its potential mechanisms and therapeutic applications.

Mechanism of Action in Oxidative Stress

The protective effects of magnolosides against oxidative stress are believed to be multifaceted, involving direct antioxidant activity and modulation of key cellular signaling pathways.

Direct Antioxidant Activity

Phenylethanoid glycosides are known for their potent free radical scavenging capabilities. Studies on Magnoloside Ia and TPGs have demonstrated their efficacy in neutralizing various free radicals, thereby mitigating cellular damage.[1][2][3][4]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, magnolosides appear to exert their influence through the regulation of critical signaling cascades that govern the cellular response to oxidative stress.

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: The Nrf2 signaling pathway is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes. While direct evidence for this compound is pending, other bioactive components of Magnolia officinalis, such as magnolol and honokiol, have been shown to activate the Nrf2 pathway.[5][6] Activation of Nrf2 by magnolosides would lead to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's intrinsic defense against oxidative insults.

-

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-Kappa B (NF-κB) Signaling: The MAPK and NF-κB signaling pathways are pivotal in the inflammatory response, which is intricately linked to oxidative stress. Research on Magnoloside Ia and TPGs has shown that these compounds can down-regulate the MAPK/NF-κB signaling pathways.[7] By inhibiting these pathways, magnolosides can suppress the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), which contribute to oxidative damage.

Quantitative Data on Antioxidant and Protective Effects

The following tables summarize the quantitative data from studies on Magnoloside Ia and Total Phenylethanoid Glycosides (TPGs), providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Antioxidant Activity

| Compound/Extract | Assay | IC50 Value | Reference |

| Magnoloside Ia | ABTS Radical Scavenging | 2.19 ± 0.07 µg/mL | [3] |

| Total Phenylethanoid Glycosides (TPG) | ABTS Radical Scavenging | 3.43 ± 0.19 µg/mL | [3] |

Table 2: Effects on Oxidative Stress Markers in UVB-Irradiated Mice

| Treatment | Malondialdehyde (MDA) | Catalase (CAT) | Glutathione Peroxidase (GPx) | Superoxide Dismutase (SOD) |

| Control | Normal Levels | Normal Levels | Normal Levels | Normal Levels |

| UVB Model | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| TPG (High Dose) | Significantly Reversed | Significantly Reversed | Significantly Reversed | Significantly Reversed |

| Magnoloside Ia | Significantly Reversed | Significantly Reversed | Significantly Reversed | Significantly Reversed |

| Data derived from a study on UVB-induced phototoxicity and inflammation.[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used to assess the role of magnolosides in oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Reaction mixture: The test compound (e.g., this compound) at various concentrations is added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore.

-

Reaction mixture: The test compound is added to the ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a set time.

-

Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

-

Calculation: The scavenging activity is calculated, and the IC50 value is determined.

Measurement of Oxidative Stress Markers in Tissues

-

Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used.

-

Tissue homogenization: The tissue sample is homogenized in a suitable buffer.

-

Reaction: The homogenate is mixed with thiobarbituric acid (TBA) and heated.

-

Measurement: The absorbance of the resulting pink-colored product is measured spectrophotometrically (e.g., at 532 nm).

-

Quantification: The MDA concentration is calculated using a standard curve.

-

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a kit that employs a colorimetric method. The principle involves the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Sample preparation: Tissue homogenates are prepared.

-

Reaction: The sample is mixed with the reaction components according to the manufacturer's instructions.

-

Measurement: The rate of the colorimetric reaction is measured over time.

-

Calculation: The SOD activity is calculated based on the degree of inhibition of the reaction.

-

-

Catalase (CAT) Activity Assay: CAT activity can be determined by monitoring the decomposition of hydrogen peroxide (H2O2).

-

Sample preparation: Tissue homogenates are prepared.

-

Reaction: The sample is added to a solution of H2O2.

-

Measurement: The decrease in absorbance at 240 nm due to H2O2 decomposition is measured spectrophotometrically.

-

Calculation: The CAT activity is calculated based on the rate of H2O2 decomposition.

-

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound in the context of oxidative stress.

Caption: The Nrf2 Signaling Pathway and Potential Modulation by this compound.

Caption: The MAPK/NF-κB Signaling Pathway and its Inhibition by Magnolosides.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its close analogs, holds significant promise as a therapeutic agent for combating conditions associated with oxidative stress. Its potential dual action of direct antioxidant effects and modulation of the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation.

Future research should focus on:

-

Isolation and purification of this compound to enable specific in vitro and in vivo studies.

-

Comprehensive evaluation of its antioxidant capacity using a panel of assays to determine its IC50 values.

-

Elucidation of its precise molecular mechanisms , with a particular focus on confirming its effects on the Nrf2 and NF-κB pathways.

-

Preclinical studies in animal models of diseases where oxidative stress is a key etiological factor.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

- 1. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnolia officinalis (Hou Po) bark extract stimulates the Nrf2-pathway in hepatocytes and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]

- 6. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

α-Glucosidase Inhibitory Activity of Magnoloside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the α-glucosidase inhibitory activity of Magnoloside B, a phenylethanoid glycoside isolated from the stem bark of Magnolia officinalis. This document summarizes the available quantitative data, details the experimental protocols for its activity assessment, and visualizes the underlying biochemical processes.

Data Presentation

The α-glucosidase inhibitory activity of this compound and other related compounds isolated from Magnolia officinalis is summarized below. The data is derived from a key study by Xue et al. (2016), which evaluated the in vitro inhibitory effects of these compounds against baker's yeast α-glucosidase.

| Compound | IC50 (mM) |

| This compound | 0.69 |

| Magnoloside I | 0.13 |

| Magnoloside K | 0.27 |

| Compound 25* | 0.29 |

| Acarbose (Positive Control) | 1.09 |

*Compound 25 is 2-(3,4-dihydroxyphenyl)ethanol 1-O-[4-O-caffeoyl-2-O-α-L-rhamnopyranosyl-3-O-α-L-rhamnopyranosyl-6-O-β-D-glucopyranosyl]-β-D-glucopyranoside.

Experimental Protocols

The following section details the methodology employed for the in vitro α-glucosidase inhibition assay as described in the reference literature.

In Vitro α-Glucosidase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor (in this case, this compound) required to inhibit 50% of the α-glucosidase enzyme activity (IC50).

Materials:

-

α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Positive control (Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of the substrate, PNPG, in phosphate buffer.

-

Prepare serial dilutions of this compound and the positive control, acarbose, in the appropriate solvent.

-

-

Assay Protocol:

-

In a 96-well microplate, add the test compound solution at various concentrations to each well.

-

Add the α-glucosidase solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the PNPG solution to each well.

-

Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of α-glucosidase inhibition.

Magnoloside B in Diabetes Therapy: A Technical Guide on a Potential Therapeutic Avenue

Disclaimer: Direct research on the therapeutic applications of Magnoloside B in diabetes is limited in publicly available scientific literature. This guide provides an in-depth analysis of the anti-diabetic potential of its parent compounds, magnolol and honokiol, and the crude extract of Magnolia officinalis, which serves as a strong rationale for the future investigation of this compound.

Executive Summary

Diabetes mellitus, particularly Type 2 (T2DM), is a global metabolic disorder characterized by insulin resistance and hyperglycemia.[1] Current therapeutic strategies often have limitations, driving the search for novel drug candidates from natural sources. The bark of Magnolia officinalis has been used in traditional medicine and its primary bioactive constituents, magnolol and honokiol, have demonstrated significant anti-diabetic properties in preclinical studies.[2][3][4] These compounds are known to enhance insulin sensitivity and promote glucose uptake, primarily through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][5] While this compound, a glycoside of these lignans, has been identified and its pharmacokinetics studied, its specific role in glucose metabolism remains a promising but underexplored area. This document synthesizes the existing evidence for related Magnolia compounds to build a case for the therapeutic potential of this compound in diabetes.

Mechanism of Action: Insights from Related Compounds

The primary anti-diabetic mechanism identified for Magnolia officinalis extract (ME) and its active lignans is the enhancement of the insulin signaling cascade.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a well-established therapeutic target for T2DM and obesity.[1][5] It functions as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby dampening the downstream signal.[1]

Magnolia officinalis extract has been shown to be a potent, reversible, and competitive inhibitor of PTP1B.[5] By inhibiting PTP1B, ME and its components effectively "release the brakes" on the insulin signaling pathway. This leads to increased phosphorylation of the insulin receptor β-subunit (IRβ) and downstream effectors, enhancing the body's sensitivity to insulin.[1][3][5] In vitro studies have demonstrated that magnolol is a non-competitive inhibitor of PTP1B.[2]

References

- 1. Magnolia officinalis Extract Contains Potent Inhibitors against PTP1B and Attenuates Hyperglycemia in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effectiveness of Magnolol, a Lignan from Magnolia Bark, in Diabetes, Its Complications and Comorbidities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracts of Magnolia Species-Induced Prevention of Diabetic Complications: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Magnolia officinalis Extract Contains Potent Inhibitors against PTP1B and Attenuates Hyperglycemia in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation and purification of Magnoloside B from Magnolia officinalis

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Magnoloside B, a significant bioactive compound found in Magnolia officinalis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the efficient extraction and purification of this promising compound.

Introduction to this compound

This compound is a phenylpropanoid glycoside present in the bark and fruit of Magnolia officinalis, a plant with a long history of use in traditional Chinese medicine. While much of the research on this plant has focused on the neolignans magnolol and honokiol, the glycosidic constituents like this compound are gaining attention for their potential therapeutic properties. Accurate and efficient isolation of this compound is crucial for further pharmacological investigation and drug development.

General Extraction of Crude Magnolosides

The initial step in isolating this compound involves the extraction of a crude mixture of magnolosides from the plant material. Several methods have been proven effective for extracting a broad range of compounds from Magnolia officinalis.

Experimental Protocol: Solvent Extraction

A widely used and effective method for obtaining a crude extract rich in glycosides is solvent extraction.

-

Preparation of Plant Material : Dried bark or fruit of Magnolia officinalis is ground into a coarse powder (approximately 20-40 mesh).

-

Extraction : The powdered material is subjected to reflux extraction with 70-95% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is typically repeated 2-3 times for 2 hours per cycle to ensure maximum yield.

-

Filtration and Concentration : The resulting extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator at a temperature of 50-60°C to yield a viscous crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The magnolosides, being polar glycosides, will preferentially partition into the n-butanol fraction.

-

Drying : The n-butanol fraction is concentrated under vacuum to yield the crude magnoloside extract.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is a multi-step process that primarily relies on chromatographic techniques to separate the various magnolosides and other co-extracted compounds.

Experimental Protocol: Column Chromatography

-

Silica Gel Chromatography : The crude n-butanol extract is subjected to column chromatography on a silica gel column.

-

Stationary Phase : Silica gel (100-200 mesh).

-

Mobile Phase : A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common gradient starts with a mixture of chloroform and methanol (e.g., 100:1 v/v) and progresses to higher methanol concentrations (e.g., 10:1 v/v).

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing compounds with similar Rf values to a this compound standard are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The pooled fractions from the silica gel column are further purified by Prep-HPLC to isolate pure this compound.[1]

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of methanol and water or acetonitrile and water is commonly employed. The specific gradient will need to be optimized based on the specific column and system.

-

Detection : UV detection at a wavelength of around 280 nm is suitable for detecting the phenylpropanoid structure of this compound.

-

Fraction Collection : Fractions corresponding to the retention time of this compound are collected.

-

Purity Analysis : The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

-

Quantitative Data

The following tables summarize key quantitative data related to the extraction and analysis of this compound.

| Parameter | Value | Reference |

| Plant Material | Magnolia officinalis bark | General |

| Extraction Solvent | 70-95% Ethanol | General |

| Extraction Method | Reflux | General |

| Plant:Solvent Ratio | 1:10 (w/v) | General |

Table 1: General Extraction Parameters

| Analytical Method | 2-Channel Liquid Chromatography with Electrochemical Detection (2LC-ECD) |

| Analyte | Linear Range (µmol/L) |

| Magnoloside A | 0.01 - 12 |

| This compound | 0.01 - 8 |

| Magnoloside D | 0.002 - 6 |

| Magnoloside F | 0.02 - 12 |

| Magnoloside H | 0.02 - 16 |

| Magnoloside L | 0.02 - 12 |

| Magnoloside M | 0.002 - 4 |

Table 2: Quantitative Analysis of Magnolosides by 2LC-ECD[2]

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and purification of this compound.

Caption: Overall workflow for the isolation and purification of this compound.

Caption: Detailed chromatographic purification steps for this compound.

References

- 1. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discrimination of magnoliae officinalis cortex based on the quantitative profiles of magnolosides by two-channel liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phenylethanoid Glycosides from Magnolia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on phenylethanoid glycosides (PhGs) isolated from the genus Magnolia. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the isolation, characterization, and biological activities of these promising natural compounds. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding and further investigation of Magnolia PhGs.

Introduction to Phenylethanoid Glycosides from Magnolia

Phenylethanoid glycosides (PhGs) are a class of water-soluble phenolic compounds characterized by a phenylethanoid aglycone and a sugar moiety.[1] While widely distributed in the plant kingdom, the genus Magnolia has emerged as a rich and unique source of these bioactive molecules.[2] Traditionally, various parts of Magnolia plants, particularly the bark, have been used in traditional medicine for treating a range of ailments, including gastrointestinal disorders, cough, and asthma.[3][4] Modern phytochemical investigations have revealed that PhGs are significant contributors to the therapeutic properties of Magnolia extracts.[4]

Structurally, PhGs from Magnolia often feature a hydroxytyrosol or tyrosol backbone linked to a central glucose unit, which can be further substituted with other sugars like rhamnose, and acylated with phenolic acid moieties such as caffeic acid or ferulic acid.[3] A distinctive feature of many PhGs from Magnolia officinalis is the presence of an allopyranose moiety, a rarity in the plant kingdom.[3][5] The structural diversity of these compounds underpins their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, making them attractive candidates for drug discovery and development.[4][6][7]

Quantitative Data on Bioactivities

The following tables summarize the quantitative data on the various biological activities of phenylethanoid glycosides isolated from Magnolia species.

Table 1: α-Glucosidase Inhibitory Activity of Phenylethanoid Glycosides from Magnolia officinalis

| Compound | IC50 (mM) | Positive Control (Acarbose) IC50 (mM) | Source |

| Magnoloside I | 0.13 | 1.09 | [3][5] |

| Magnoloside K | 0.27 | 1.09 | [3][5] |

| 2-(3,4-dihydroxyphenyl) ethanol 1-O-[4-O-caffeoyl-2-O-α-l-rhamnopyranosyl-3-O-α-l-rhamnopyranosyl-6-O-β-d-glucopyranosyl]-β-d-glucopyranoside | 0.29 | 1.09 | [3][5] |

Table 2: Cytotoxic Activity of Phenylethanoid Glycosides from Magnolia officinalis

| Compound | Cell Line | IC50 (µM) | Source |

| Magnoloside H | MGC-803 | 13.59 - 17.16 | [3][5] |

| Magnoloside E | MGC-803 | 13.59 - 17.16 | [3][5] |

| Magnoloside D | MGC-803 | 13.59 - 17.16 | [3][5] |

| Magnoloside H | HepG2 | 29.53 - 32.46 | [3][5] |

| Magnoloside E | HepG2 | 29.53 - 32.46 | [3][5] |

| Magnoloside D | HepG2 | 29.53 - 32.46 | [3][5] |

Table 3: Radical Scavenging Activity of Phenylethanoid Glycosides from Magnolia officinalis var. biloba Fruits

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Superoxide Anion Scavenging IC50 (µg/mL) | Source |

| Magnoloside Ia | 10.32 ± 0.51 | 8.15 ± 0.43 | 12.54 ± 0.62 | [6] |

| Magnoloside Ic | 9.88 ± 0.49 | 7.92 ± 0.41 | 11.89 ± 0.59 | [6] |

| Crassifolioside | 11.25 ± 0.56 | 8.98 ± 0.47 | 13.11 ± 0.65 | [6] |

| Magnoloside Ib | 10.87 ± 0.54 | 8.53 ± 0.45 | 12.87 ± 0.64 | [6] |

| Magnoloside IIIa | 12.11 ± 0.60 | 9.54 ± 0.50 | 14.23 ± 0.71 | [6] |

| Magnoloside IVa | 11.89 ± 0.59 | 9.21 ± 0.48 | 13.88 ± 0.69 | [6] |

| Magnoloside IIa | 13.01 ± 0.65 | 10.12 ± 0.53 | 15.02 ± 0.75 | [6] |

| Magnoloside IIb | 12.54 ± 0.62 | 9.87 ± 0.51 | 14.65 ± 0.73 | [6] |

| Magnoloside Va | 13.56 ± 0.67 | 10.54 ± 0.55 | 15.67 ± 0.78 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Magnolia phenylethanoid glycosides.

Extraction and Isolation of Phenylethanoid Glycosides from Magnolia officinalis var. biloba Fruits.[8]

-

Plant Material and Extraction : Air-dried and powdered fruits of M. officinalis var. biloba are extracted with 80% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in PhGs, is collected.

-

Column Chromatography : The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The sub-fractions are further purified by preparative HPLC on an ODS column with a mobile phase of methanol-water or acetonitrile-water to yield pure phenylethanoid glycosides.

α-Glucosidase Inhibitory Assay.[1][9]

-

Enzyme and Substrate Preparation : A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) is prepared in the same buffer to be used as the substrate.

-

Assay Procedure : In a 96-well plate, the test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution at 37°C for 10 minutes.

-

Reaction Initiation and Measurement : The reaction is initiated by adding the pNPG solution to the wells. The plate is then incubated at 37°C for 20 minutes. The absorbance is measured at 405 nm using a microplate reader.

-

Calculation : The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance of the reaction with the test compound. The IC50 value is determined from a dose-response curve.

Cytotoxicity Assay against MGC-803 and HepG2 Cells.[10][11]

-

Cell Culture : Human gastric carcinoma (MGC-803) and human hepatoma (HepG2) cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay : After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Phenylethanoid glycosides from Magnolia exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Anti-inflammatory and Photoprotective Effects via MAPK/NF-κB Signaling

Total phenylethanoid glycosides (TPG) and magnoloside Ia from M. officinalis var. biloba have been shown to inhibit UVB-induced phototoxicity and inflammation.[8] This protective effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8]

Caption: MAPK/NF-κB signaling pathway inhibition by Magnolia PhGs.

Neuroprotective Effects via the Nrf2/ARE Pathway

Phenylethanoid glycosides, as a class of compounds, have demonstrated neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. PhGs can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant enzymes.[9]

Caption: Neuroprotection by Magnolia PhGs via Nrf2/ARE pathway activation.

General Workflow for Isolation and Bioactivity Screening of Magnolia PhGs

The following diagram outlines a typical experimental workflow for the study of phenylethanoid glycosides from Magnolia.

Caption: Workflow for Magnolia PhG isolation and bioactivity screening.

Conclusion and Future Perspectives

Phenylethanoid glycosides from the Magnolia genus represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer activities warrant further investigation. This technical guide provides a solid foundation for researchers by consolidating key quantitative data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action.

Future research should focus on the isolation and characterization of novel PhGs from a wider range of Magnolia species. In-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, preclinical and clinical studies are necessary to evaluate the safety and efficacy of Magnolia PhGs for the development of new therapeutic agents. The sustainable sourcing of plant material and the development of synthetic or semi-synthetic routes to these complex molecules will also be important considerations for their future clinical application.

References

- 1. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics [mdpi.com]

- 3. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylethanoid glycosides and phenolic glycosides from stem bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Profiling and isomer recognition of phenylethanoid glycosides from Magnolia officinalis based on diagnostic/holistic fragment ions analysis coupled with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Magnoloside B Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnoloside B is a phenylethanoid glycoside found in plants of the Magnolia genus, notably in the bark of Magnolia officinalis and Magnolia obovata. This compound, along with its analogs, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The anti-inflammatory effects are particularly linked to the downregulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Effective extraction and purification of this compound are critical first steps for pharmacological research and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material.

Section 1: Overview of Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Both traditional and modern techniques can be employed, each with distinct advantages and limitations. The choice often depends on the available equipment, desired scale, and the thermal stability of the target compound.

Table 1: Comparison of Extraction Methods for Plant Bioactives

| Method | Principle | Typical Solvents | Advantages | Disadvantages |

| Reflux Extraction | Continuous boiling and condensation of a solvent to extract compounds from a solid matrix. | 70-95% Ethanol, Methanol | Simple setup, efficient for many compounds. | Requires heating, potential for thermal degradation of sensitive compounds.[1] |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Ethanol, Methanol, Water | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency compared to other methods.[2] |

| Soxhlet Extraction | Continuous extraction with a fresh portion of distilled solvent, improving efficiency over simple reflux. | Ethanol, Methanol, Hexane | High extraction efficiency, requires less solvent than maceration. | Time-consuming, prolonged heating can degrade compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Ethanol, Methanol-Water mixtures | Reduced extraction time, lower solvent consumption, increased yield. | Specialized equipment required, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds. | Polar solvents (e.g., Ethanol) | Very fast, highly efficient, reduced solvent use. | Requires specialized microwave equipment, risk of overheating.[3] |

For phenylethanoid glycosides like this compound, a hydroalcoholic solvent such as 70% ethanol is often effective, balancing polarity to efficiently extract the target glycosides while minimizing the co-extraction of highly nonpolar impurities.[1]

Section 2: Detailed Experimental Protocol

This protocol details a robust method for isolating high-purity this compound, combining initial solvent extraction with multi-step purification.

Plant Material Preparation

-

Drying : Obtain fresh bark from a verified Magnolia species (e.g., M. officinalis). Air-dry the material in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (40-50°C) to prevent degradation of bioactive compounds.

-

Grinding : Once thoroughly dried, grind the bark into a coarse powder (20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.

Initial Solvent Extraction (Reflux)

-

Place 100 g of the dried Magnolia bark powder into a round-bottom flask.

-

Add 1 L of 70% aqueous ethanol (1:10 solid-to-liquid ratio).

-

Set up a reflux apparatus and heat the mixture to the boiling point of the solvent (approx. 80-85°C).

-

Maintain the reflux for 2 hours with occasional stirring.

-

Allow the mixture to cool, then filter through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

-

Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.[1]

Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents, enriching the fraction containing polar glycosides.[2][4]

-

Suspend the crude extract (approx. 10 g) in 200 mL of distilled water.

-

Transfer the aqueous suspension to a 500 mL separatory funnel.

-

Add 200 mL of n-hexane, shake vigorously for 2-3 minutes, and allow the layers to separate. Drain the lower aqueous layer. Discard the upper n-hexane layer (which contains nonpolar impurities like fats and oils).

-

Repeat the n-hexane wash two more times.

-

To the remaining aqueous layer, add 200 mL of ethyl acetate. Shake and allow the layers to separate. Drain and collect the lower aqueous layer. The ethyl acetate layer contains compounds of intermediate polarity.

-

Finally, partition the aqueous layer three times with 200 mL of n-butanol. Combine the n-butanol fractions. This fraction is enriched with phenylethanoid glycosides, including this compound.

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the sample onto the column and elute with the solvent gradient, starting with a higher ratio of chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :[5][6]

-

Pool and concentrate the fractions rich in this compound from the silica gel column.

-

Further purify this enriched fraction using a preparative HPLC system equipped with a C18 column.[7]

-

A typical mobile phase consists of a gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape).[8]

-

Elute the sample and collect the peak corresponding to this compound, guided by a UV detector.

-

Evaporate the solvent from the collected fraction to yield purified this compound.

-

Quantification and Purity Analysis

-

Analyze the final product using analytical HPLC-UV to confirm its purity (typically >95%).[5]

-

Quantify the compound by creating a calibration curve with a certified this compound reference standard.

Section 3: Data Presentation

Quantitative data from extraction processes are vital for method optimization and reproducibility. The following table presents example yields from relevant studies to provide a benchmark for expected outcomes.

Table 2: Summary of Extraction Yields and Parameters from Magnolia Species

| Plant Material | Extraction Method | Key Parameters | Product | Yield | Purity | Reference |

| M. officinalis Bark | Reflux Extraction | Solvent: 70% Ethanol | Crude Ethanol Extract | 12.39% (w/w) | N/A | [1] |

| M. officinalis Bark | Solvent Extraction | N/A | Magnolol & Honokiol | 0.92% (w/w) | >95% | [9] |

| M. officinalis Bark | Semi-prep HPLC | Gradient Elution | This compound | N/A | >95% | [5] |

Note: Yields can vary significantly based on the plant's geographic origin, age, harvest time, and the specific extraction conditions used.

Section 4: Visualization of Workflow and Biological Context

Diagrams help clarify complex processes and relationships, providing an intuitive understanding of the protocol and the compound's mechanism of action.

Conclusion

The protocol described herein provides a comprehensive and reproducible method for the extraction and purification of this compound from Magnolia species. The combination of reflux extraction, liquid-liquid partitioning, and multi-step chromatography ensures the isolation of a high-purity compound suitable for advanced research and development. The provided workflow and pathway diagrams serve as valuable visual aids for both practical execution in the laboratory and for understanding the compound's biological significance. Successful isolation of this compound is a foundational step toward exploring its full therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. longdom.org [longdom.org]

- 3. qyherb.com [qyherb.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Rapid purification of antioxidants from Magnolia officinalis by semi-prep-HPLC with a two-step separation strategy guided by on-line HPLC-radical scavenging detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tarosdiscovery.com [tarosdiscovery.com]

- 9. CN101857531A - Method for extracting magnolol and honokiol from magnolia bark - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of Magnoloside B by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of Magnoloside B, a bioactive compound found in the stem bark of Magnolia officinalis.[1] This method is applicable for the analysis of this compound in raw materials and extracts. The protocol described herein provides a robust and reliable approach for quality control and research purposes.

Introduction

This compound is a naturally occurring lignan glycoside that has garnered significant interest for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a reliable and accurate analytical method for its quantification is crucial for standardization and quality control of raw materials and derived products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a powerful tool for the separation, identification, and quantification of phytochemicals like this compound due to its high resolution, sensitivity, and specificity.[2] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-DAD system.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Methanol (HPLC grade)

-